1-Bromo-2-iodo-3-methoxybenzene
Overview
Description
1-Bromo-2-iodo-3-methoxybenzene is a research compound . It has a molecular formula of C7H6BrIO and a molecular weight of 312.93 g/mol . The IUPAC name for this compound is 1-bromo-2-iodo-3-methoxybenzene .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-iodo-3-methoxybenzene consists of a benzene ring with bromo, iodo, and methoxy functional groups attached . The InChI code for this compound is 1S/C7H6BrIO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 .
Physical And Chemical Properties Analysis
1-Bromo-2-iodo-3-methoxybenzene has a molecular weight of 312.93 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . The compound has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond . Its exact mass and monoisotopic mass are both 311.86467 g/mol . The topological polar surface area is 9.2 Ų .
Scientific Research Applications
Cleavage of Epoxides into Halohydrins
A study by Niknam and Nasehi (2002) demonstrates the use of a related compound, 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene, as a catalyst in the ring opening of epoxides with elemental iodine and bromine. This process is regioselective, operates under neutral conditions, and is effective even in the presence of sensitive functional groups (Niknam & Nasehi, 2002).
Halogenation of Polyalkylbenzenes
In another research by Bovonsombat and Mcnelis (1993), compounds similar to 1-Bromo-2-iodo-3-methoxybenzene were used to achieve ring halogenation of polyalkylbenzenes. The study explores how halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene can be prepared in high yield (Bovonsombat & Mcnelis, 1993).
Preparation of Sterically Protected Phosphorus Compounds
Toyota et al. (2003) utilized a bulky bromobenzene derivative, 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, in the preparation of low-coordinate phosphorus compounds. The study highlights the impact of the p-methoxy group in such systems on their electronic properties (Toyota et al., 2003).
Arylation in Fragrance Synthesis
Scrivanti et al. (2008) researched the use of 1-bromo-4-methoxybenzene in the catalyzed coupling of β-methallyl alcohol. This reaction is significant in the synthesis of floral fragrances, demonstrating a practical application of bromo-methoxybenzene derivatives in fragrance chemistry (Scrivanti et al., 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
1-Bromo-2-iodo-3-methoxybenzene is used as a research compound . A related study discusses the synthesis of mono- and dimethoxylated polychlorinated biphenyls derivatives, which are environmental pollutants . This research could potentially lead to the development of methods for synthesizing and studying similar compounds, including 1-Bromo-2-iodo-3-methoxybenzene .
properties
IUPAC Name |
1-bromo-2-iodo-3-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIQCAXZVNDWEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434303 | |
Record name | 1-Bromo-2-iodo-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-iodo-3-methoxybenzene | |
CAS RN |
450412-22-3 | |
Record name | 1-Bromo-2-iodo-3-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=450412-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-iodo-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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